molecular formula C5H4N2 B2953838 4-Ethynyl-1H-pyrazole CAS No. 57121-49-0

4-Ethynyl-1H-pyrazole

Cat. No. B2953838
CAS RN: 57121-49-0
M. Wt: 92.101
InChI Key: UXZQDYUBSQMFIE-UHFFFAOYSA-N
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Description

4-Ethynyl-1H-pyrazole is a compound with the molecular formula C5H4N2 and a molecular weight of 92.1 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Ethynyl-1H-pyrazole, is an area of active research due to their wide range of biological activities . Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H, (H,6,7) .


Physical And Chemical Properties Analysis

4-Ethynyl-1H-pyrazole is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicine

Pyrazoles are known to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “4-Ethynyl-1H-pyrazole” could potentially be used in the development of new drugs in these areas.

Agriculture

Pyrazoles are also used in various sectors of the chemical industry, including agriculture . They could be used in the development of new pesticides or other agricultural chemicals.

Organic Synthesis

Pyrazoles can act as both a directing and transforming group in organic synthesis . This means “4-Ethynyl-1H-pyrazole” could be used as a building block in the synthesis of more complex organic compounds.

Development of Antioxidants

A multicomponent and green synthetic route for the synthesis of pyrano pyrazole derivatives as antioxidants has been reported . “4-Ethynyl-1H-pyrazole” could potentially be used in similar synthetic routes to develop new antioxidants.

Material Science

Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science . Therefore, “4-Ethynyl-1H-pyrazole” could be used in the development of new materials.

Industrial Applications

Pyrazoles can be used in the synthesis of industrially crucial chemicals . This means “4-Ethynyl-1H-pyrazole” could have various industrial applications, depending on the specific needs of the industry.

Safety and Hazards

The safety information for 4-Ethynyl-1H-pyrazole indicates that it should be handled with caution. The signal word associated with this compound is "Warning" . The specific hazard and precautionary statements are not provided in the search results.

Future Directions

Pyrazole derivatives, including 4-Ethynyl-1H-pyrazole, have been the subject of extensive research due to their wide range of biological activities and their potential as synthetic intermediates in the preparation of relevant chemicals in various fields . Future research will likely continue to focus on the synthesis of structurally diverse pyrazole derivatives and the exploration of their applications .

Mechanism of Action

properties

IUPAC Name

4-ethynyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZQDYUBSQMFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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